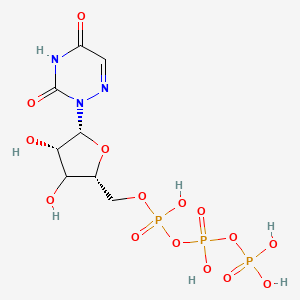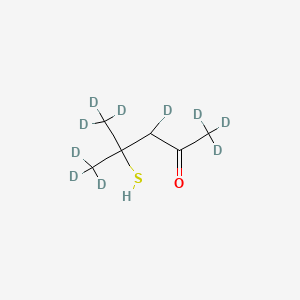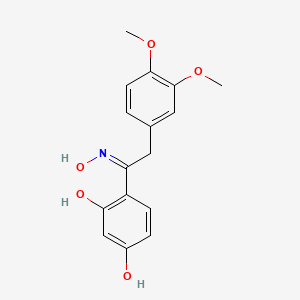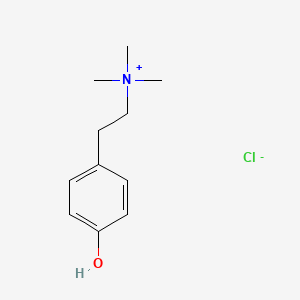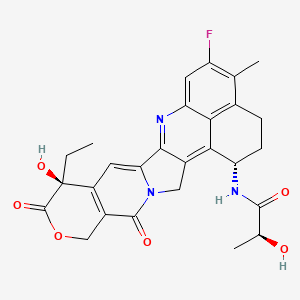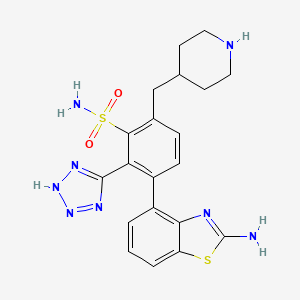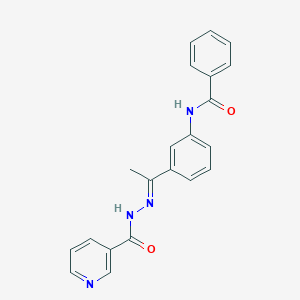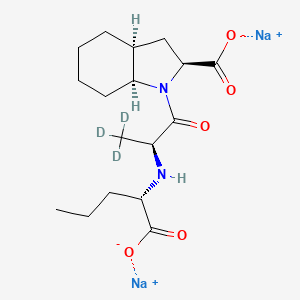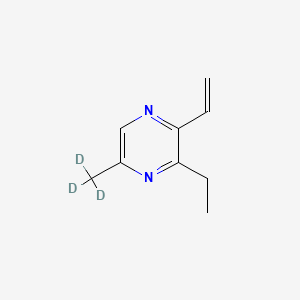
3-Ethyl-5-methyl-2-vinylpyrazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methyl-2-vinylpyrazine-d3 is a deuterated compound, specifically a labeled version of 3,4-Dimethyl-2-pentylfuran . Deuteration involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in research settings, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
The synthesis of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 involves the incorporation of deuterium into the molecular structure of 3,4-Dimethyl-2-pentylfuran . The specific synthetic routes and reaction conditions for this compound are not widely documented, but generally, deuteration can be achieved through various methods such as catalytic exchange, chemical reduction, or using deuterated reagents . Industrial production methods would likely involve these techniques on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
3-Ethyl-5-methyl-2-vinylpyrazine-d3, like other pyrazine derivatives, can undergo several types of chemical reactions:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield pyrazine N-oxides, while reduction could produce various hydrogenated pyrazine derivatives .
Applications De Recherche Scientifique
3-Ethyl-5-methyl-2-vinylpyrazine-d3 has several scientific research applications:
Biology: In biological research, it can be used to study metabolic pathways and enzyme interactions.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-methyl-2-vinylpyrazine-d3 involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion . This is due to the kinetic isotope effect, where the presence of deuterium can slow down the rate of chemical reactions involving the compound .
Comparaison Avec Des Composés Similaires
3-Ethyl-5-methyl-2-vinylpyrazine-d3 can be compared with other deuterated compounds and pyrazine derivatives:
3,4-Dimethyl-2-pentylfuran: The non-deuterated version of the compound, used for similar research purposes but without the benefits of deuterium labeling.
3-Ethyl-2,5-dimethylpyrazine: Another pyrazine derivative, used in flavor and fragrance industries.
3,5-Dimethyl-2-vinylpyrazine: Similar structure but lacks the ethyl group, used in various chemical research applications.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in the study of drug metabolism and pharmacokinetics .
Propriétés
Formule moléculaire |
C9H12N2 |
|---|---|
Poids moléculaire |
151.22 g/mol |
Nom IUPAC |
2-ethenyl-3-ethyl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C9H12N2/c1-4-8-9(5-2)11-7(3)6-10-8/h4,6H,1,5H2,2-3H3/i3D3 |
Clé InChI |
YSQNQOKRWIKETP-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN=C(C(=N1)CC)C=C |
SMILES canonique |
CCC1=NC(=CN=C1C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
